molecular formula C17H24O6 B1326070 Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate CAS No. 951887-71-1

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate

Cat. No.: B1326070
CAS No.: 951887-71-1
M. Wt: 324.4 g/mol
InChI Key: ZIYVXULSYBJDJA-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate is an organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoic acid.

    Reduction: Formation of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-hydroxyhexanoate.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The biological activity of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate is primarily attributed to the trimethoxyphenyl group. This moiety can interact with various molecular targets, including:

Comparison with Similar Compounds

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used in the treatment of genital warts and exhibits similar bioactivity.

    Combretastatin: A potent microtubule-targeting agent.

These compounds share the trimethoxyphenyl group, which is critical for their biological activity. this compound is unique in its specific ester structure, which may confer distinct pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

ethyl 6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-5-23-16(19)9-7-6-8-13(18)12-10-14(20-2)17(22-4)15(11-12)21-3/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVXULSYBJDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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